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Compound of Interest

Compound Name: Amdizalisib

Cat. No.: B10823814

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of two prominent
phosphoinositide 3-kinase (PI3K) inhibitors: Amdizalisib (HMPL-689) and Copanlisib (BAY 80-
6946). Understanding the distinct absorption, distribution, metabolism, and excretion (ADME)
characteristics of these molecules is crucial for optimizing their clinical development and
application in the treatment of hematological malignancies.

At a Glance: Key Pharmacokinetic Differences
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Parameter

Amdizalisib (Oral)

Copanlisib (Intravenous)

Administration

Oral

Intravenous

Absorption (Tmax)

Rapid, ~2.5 hours in
humans[1][2]

Not applicable (IV

administration)

Protein Binding

High (~90%)[3][4]

84.2% (mainly to albumin)[5][6]
[7]

Metabolism

Extensive, primarily in the
liver[2][4]. Major metabolites
identified are M424 (di-
oxidized and hydrogenated)
and M406-2 (mono-oxidized)

[4].

Primarily by CYP3A4 (>90%)
and to a lesser extent by
CYP1A1 (<10%)[5][6]. The M1
metabolite is

pharmacologically active[6].

Elimination Half-life

~8.34 hours for the parent drug
and 32.3 hours for total

radioactivity in humans[1].

39.1 hours[5][7]

Excretion

Primarily via feces (62.08%)
and urine (37.15%) in
humans[8][1][2].

Primarily via feces (64%) and
urine (22%) in humans[5][6].

Mechanism of Action: Targeting the PI3K Signaling

Pathway

Both Amdizalisib and Copanlisib exert their therapeutic effects by inhibiting phosphoinositide
3-kinases (PI3Ks), key enzymes in a critical intracellular signaling pathway that regulates cell
growth, proliferation, survival, and differentiation.[9][10][11][12][13] Dysregulation of the
PIBK/AKT/mTOR pathway is a common feature in many cancers, including hematological
malignancies.[9][10]

Amdizalisib is a highly selective and potent inhibitor of the PI3Kd isoform, which is
predominantly expressed in hematopoietic cells.[3][14][4][15][16] This targeted approach aims
to minimize off-target effects. Copanlisib, on the other hand, is a pan-class | PI3K inhibitor with
predominant activity against the PI3K-a and PI3K-& isoforms.[5][7][17][18]
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Detailed Pharmacokinetic Profiles
Amdizalisib

Amdizalisib is an orally administered, potent, and selective PI3Kd inhibitor.[3][14][4][15][16]
Preclinical and early clinical studies have provided insights into its favorable pharmacokinetic
properties.

Absorption: Following oral administration in healthy Chinese volunteers, Amdizalisib is rapidly
absorbed, with a median time to maximum plasma concentration (Tmax) of approximately 2.5
hours.[8][1][2]

Distribution: Amdizalisib exhibits high plasma protein binding of around 90%.[3][14] In rats, it
was extensively distributed into tissues, though with a low brain-to-plasma exposure ratio,
suggesting limited penetration of the blood-brain barrier.[3] The blood-to-plasma total
radioactivity ratio in humans ranged from 0.561 to 0.645, indicating that the drug and its
metabolites are primarily distributed in the plasma.[8][1][2]
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Metabolism: Amdizalisib is extensively metabolized, with the parent drug accounting for
51.45% of the total radioactivity in human plasma.[1][4] Eleven metabolites have been
identified, with the major metabolic pathways being oxidation on the benzene or pyrimidine
rings and conjugation with cysteine or glucuronic acid.[4] The major metabolites in plasma are
the di-oxidized and hydrogenated product (M424) and the mono-oxidized product (M406-2).[4]

Excretion: Excretion of Amdizalisib and its metabolites occurs primarily through feces
(62.08%) and to a lesser extent through urine (37.15%) in humans.[8][1][2] Over 94% of the
administered dose is excreted within 96 hours.[8][1][2]

Copanlisib

Copanlisib is an intravenous pan-class | PI3K inhibitor with a distinct pharmacokinetic profile.[5]

Absorption: As an intravenously administered drug, absorption is not a relevant
pharmacokinetic parameter for Copanlisib.

Distribution: Copanlisib has a protein binding of 84.2%, primarily to albumin.[5][6][7] The
geometric mean volume of distribution is 871 L.[6]

Metabolism: Copanlisib is primarily metabolized by cytochrome P450 (CYP) 3A4 (>90%) and to
a lesser extent by CYP1A1 (<10%).[5][6] The M1 metabolite is pharmacologically active and
accounts for 5% of the total radioactivity in plasma.[6]

Excretion: Following a single intravenous dose, approximately 64% of the administered dose is
recovered in the feces and 22% in the urine.[5][6] Unchanged copanlisib accounts for about
30% of the dose in feces and 15% in urine.[6] The elimination half-life is approximately 39.1
hours.[5][7]

Experimental Protocols

Detailed experimental protocols for the pharmacokinetic studies of Amdizalisib and Copanlisib
are typically found in the supplementary materials of published clinical trial data and regulatory
submission documents. For the purpose of this guide, a generalized workflow for a human
mass balance study, a key experiment for determining ADME properties, is outlined below.
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Human Mass Balance Study Workflow

Summary and Implications for Drug Development

The pharmacokinetic profiles of Amdizalisib and Copanlisib present distinct advantages and
considerations for their clinical use.

Amdizalisib's oral bioavailability offers convenience and the potential for outpatient treatment
regimens. Its rapid absorption and relatively shorter half-life for the parent compound may allow
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for more flexible dosing schedules and potentially quicker resolution of adverse events upon
discontinuation. The extensive metabolism and dual excretion pathways are also important
considerations for potential drug-drug interactions and for patients with renal or hepatic
impairment.

Copanlisib's intravenous administration ensures 100% bioavailability and provides a
predictable plasma concentration profile. Its longer half-life supports intermittent dosing
schedules.[19] The primary metabolism by CYP3A4 highlights the need to carefully manage
co-medications that are strong inducers or inhibitors of this enzyme to avoid significant
alterations in drug exposure.[20]

In conclusion, both Amdizalisib and Copanlisib are valuable additions to the therapeutic
arsenal for hematological malignancies. The choice between these agents may be influenced
by factors such as the specific disease subtype, patient characteristics, and the desired
pharmacokinetic profile. Further head-to-head clinical studies would be beneficial to directly
compare their efficacy and safety profiles in specific patient populations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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